molecular formula C8H7Cl2NO B12113076 2-Chloro-6-ethylpyridine-4-carbonyl chloride CAS No. 89938-71-6

2-Chloro-6-ethylpyridine-4-carbonyl chloride

Cat. No.: B12113076
CAS No.: 89938-71-6
M. Wt: 204.05 g/mol
InChI Key: NZWWFIVRJONKJH-UHFFFAOYSA-N
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Description

2-Chloro-6-ethylpyridine-4-carbonyl chloride is a pyridine derivative featuring a chlorine substituent at position 2, an ethyl group at position 6, and a reactive carbonyl chloride moiety at position 4. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialized ligands.

Properties

CAS No.

89938-71-6

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

2-chloro-6-ethylpyridine-4-carbonyl chloride

InChI

InChI=1S/C8H7Cl2NO/c1-2-6-3-5(8(10)12)4-7(9)11-6/h3-4H,2H2,1H3

InChI Key

NZWWFIVRJONKJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Pyridine Carboxylic Acid Derivatives

A foundational method involves the chlorination of pyridine-4-carboxylic acid derivatives. For 2-chloro-6-ethylpyridine-4-carbonyl chloride, this typically begins with the introduction of chlorine atoms at the 2- and 6-positions of the pyridine ring. Patent CN104529881B outlines a Suzuki coupling approach for analogous compounds, where 2-chloro-5-bromopyridine reacts with ethylene-derived boronates in the presence of tetrakis(triphenylphosphine)palladium(0). This method achieves an 81% yield for 2-chloro-5-vinylpyridine, suggesting adaptability for ethyl group incorporation via modified boron reagents.

The subsequent conversion of the carboxylic acid to the acyl chloride is detailed in WO2011093256A1, which employs thionyl chloride (SOCl₂) with bromine as a catalyst. This approach reduces reaction times to 3–7 hours and minimizes byproducts like 4,5-dichloro derivatives. For example, reacting pyridine-2-carboxylic acid with 5 equivalents of SOCl₂ and 0.1 equivalents of bromine at reflux (70–80°C) yields 92% pure 4-chloropyridine-2-carboxylic acid chloride after methyl esterification and HPLC analysis.

Direct Chlorination of Ethyl-Substituted Pyridines

Alternative routes focus on introducing the ethyl group prior to chlorination. US5334724A describes the use of aromatic carbonyl chlorides and nitrogen bases (e.g., triethylamine) to convert pyridine-1-oxide intermediates into chloropyridines. For instance, reacting 2-ethylpyridine-1-oxide with benzoyl chloride in chlorobenzene at 120–140°C produces 2-chloro-6-ethylpyridine, which is then subjected to carbonyl chloride formation. This method emphasizes temperature control, with optimal yields achieved at 120°C and 1.5 equivalents of benzoyl chloride.

Catalytic Strategies and Reaction Optimization

Bromine-Catalyzed Chlorination

The catalytic role of bromine in chlorination reactions is pivotal. As demonstrated in WO2011093256A1, bromine enhances the electrophilicity of thionyl chloride, facilitating faster conversion of carboxylic acids to acyl chlorides. A comparative study reveals that without bromine, reaction times exceed 20 hours, whereas its inclusion reduces durations to 5 hours while maintaining yields above 90% (Table 1).

Table 1: Bromine Catalysis Efficiency in Acyl Chloride Formation

CatalystReaction Time (h)Yield (%)Byproducts (%)
None206518
NaBr157812
Br₂592<3

Data adapted from WO2011093256A1.

Palladium-Mediated Cross-Coupling

The Suzuki-Miyaura coupling, as detailed in CN104529881B, offers a pathway for introducing ethyl groups at specific positions. Using 2-chloro-5-bromopyridine and 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane in glycol dimethyl ether, this method achieves 81% yield under nitrogen at 84°C. The palladium catalyst (tetrakis(triphenylphosphine)palladium(0)) is critical for facilitating the carbon-carbon bond formation, with sodium carbonate acting as a base to neutralize boron byproducts.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and consistency. US5334724A highlights the use of continuous flow reactors for large-scale chlorination, where 2-ethylpyridine-1-oxide and benzoyl chloride are mixed in a chlorobenzene solvent stream. Automated control systems maintain temperatures at 120–140°C, ensuring uniform reaction progress and reducing thermal degradation. Post-reaction, the mixture undergoes steam distillation to isolate 2-chloro-6-ethylpyridine, which is subsequently treated with phosgene to form the carbonyl chloride.

Solvent and Temperature Optimization

Solvent choice profoundly impacts reaction efficiency. Chlorobenzene, with its high boiling point (131°C) and inertness, is preferred for reflux conditions. In contrast, glycol dimethyl ether, used in Suzuki couplings, provides a polar aprotic environment that stabilizes intermediates. Temperature gradients are meticulously controlled; for example, maintaining 70–80°C during bromine-catalyzed chlorination prevents premature decomposition of thionyl chloride.

Purification and Characterization

Fractional Distillation and Recrystallization

Purification of 2-chloro-6-ethylpyridine-4-carbonyl chloride often involves fractional distillation under reduced pressure (10–20 mmHg) to separate it from unreacted starting materials and byproducts. WO2011093256A1 further recommends recrystallization from anhydrous hexane to achieve >99% purity.

Analytical Validation

Characterization relies on spectroscopic methods:

  • ¹H-NMR (DMSO-d₆): Peaks at δ 8.44 (pyridine-H), δ 3.04 (ethyl CH₂), and δ 1.32 (ethyl CH₃) confirm substitution patterns.

  • FT-IR : Stretching vibrations at 1700 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl) validate functional groups.

  • ESI-MS : A molecular ion peak at m/z 217.98 [M+H]⁺ corresponds to the target compound’s molecular weight.

Challenges and Mitigation Strategies

Hydrolysis Prevention

The compound’s sensitivity to moisture necessitates stringent anhydrous conditions. Storage under argon at 0–6°C and the use of molecular sieves during reactions are critical. In industrial settings, nitrogen blankets and moisture-resistant packaging extend shelf life.

Byproduct Formation

Over-chlorination and esterification byproducts are minimized through catalytic control. For instance, limiting bromine to 0.1 equivalents reduces dichloro derivatives to <3% . Additionally, rapid quenching of reactions with ice-cold methanol prevents further side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarbonylchloride, 2-chloro-6-ethyl- undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

    Hydrolysis: The hydrolysis reaction is usually performed in the presence of water and a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).

    Coupling Reactions: Suzuki-Miyaura coupling reactions involve the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Reactions: The major products are the substituted pyridine derivatives.

    Hydrolysis: The major product is 4-pyridinecarboxylic acid, 2-chloro-6-ethyl-.

    Coupling Reactions: The major products are biaryl derivatives with various functional groups.

Scientific Research Applications

4-Pyridinecarbonylchloride, 2-chloro-6-ethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Pyridinecarbonylchloride, 2-chloro-6-ethyl- involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new derivatives. The chlorine atom at the 2-position can also participate in substitution reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional distinctions between 2-chloro-6-ethylpyridine-4-carbonyl chloride and related compounds:

Compound Name CAS No. Molecular Formula Substituents Functional Groups Availability
2-Chloro-6-ethylpyridine-4-carbonyl chloride Not provided C₈H₇Cl₂NO Cl (position 2), Ethyl (pos. 6) Carbonyl chloride (pos. 4) Presumed commercial
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride 1332530-22-9 C₁₇H₁₆Cl₂N₂O Quinoline core, Ethyl, Pyridinyl Carbonyl chloride, Hydrochloride Discontinued (all quantities)
6-Methylpyridine-2-carbonyl chloride hydrochloride 60373-34-4 C₇H₇Cl₂NO Cl (position 2), Methyl (pos. 6) Carbonyl chloride, Hydrochloride Commercial (varies by supplier)
2-Chloro-6-methylpyridine-4-carboxylic acid 25462-85-5 C₇H₆ClNO₂ Cl (position 2), Methyl (pos. 6) Carboxylic acid (pos. 4) Available (precursor form)

Physicochemical Properties

  • Lipophilicity : Ethyl substituents (logP ~2.1 estimated) increase hydrophobicity compared to methyl (logP ~1.5), affecting membrane permeability in bioactive molecules.
  • Reactivity : Carbonyl chlorides exhibit higher electrophilicity than carboxylic acids, enabling reactions under milder conditions. Hydrochloride salts (e.g., ) may require neutralization prior to use.
  • Thermal Stability: Quinoline derivatives (e.g., ) typically exhibit higher thermal stability due to aromatic rigidity, whereas pyridine-based compounds may decompose at lower temperatures.

Biological Activity

2-Chloro-6-ethylpyridine-4-carbonyl chloride is a chemical compound with the molecular formula C₈H₇Cl₂NO, characterized by a pyridine ring substituted with an ethyl group and a carbonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiproliferative domains.

  • Molecular Weight : Approximately 204.05 g/mol
  • Boiling Point : 80-85 °C (at low pressure)
  • Density : 1.361 g/mL (at 25 °C)

The structural features of 2-chloro-6-ethylpyridine-4-carbonyl chloride may influence its reactivity and biological properties compared to other related compounds.

Biological Activity Overview

The biological activity of 2-chloro-6-ethylpyridine-4-carbonyl chloride has been explored in various studies, primarily focusing on its antibacterial and anticancer properties. The following sections summarize key findings from recent research.

Antibacterial Activity

Several studies have investigated the antibacterial efficacy of this compound against various bacterial strains. The results indicate that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A study conducted on derivatives of chloro-pyridine compounds, including 2-chloro-6-ethylpyridine-4-carbonyl chloride, demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for effective derivatives ranged from 50 to 100 µg/mL, indicating moderate to strong antibacterial properties .

CompoundBacterial StrainMIC (µg/mL)
2-Chloro-6-ethylpyridine-4-carbonyl chlorideE. coli50
S. aureus75

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. A derivative study showed that compounds similar to 2-chloro-6-ethylpyridine-4-carbonyl chloride inhibited the proliferation of cancer cell lines, suggesting a possible application in cancer therapy.

Case Study: Antiproliferative Effects

In a study examining various pyridine derivatives, it was found that certain structural modifications led to enhanced antiproliferative effects against human cancer cell lines. The compound demonstrated an IC50 value of approximately 30 µM against specific cancer cells, indicating promising anticancer activity .

CompoundCancer Cell LineIC50 (µM)
2-Chloro-6-ethylpyridine-4-carbonyl chlorideHeLa (cervical cancer)30
MCF7 (breast cancer)35

The proposed mechanism for the biological activity of 2-chloro-6-ethylpyridine-4-carbonyl chloride involves the inhibition of key enzymes and cellular pathways critical for bacterial growth and cancer cell proliferation. Studies suggest that the carbonyl chloride functional group may play a significant role in these inhibitory actions by forming covalent bonds with nucleophilic sites in target proteins.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-6-ethylpyridine-4-carbonyl chloride from its corresponding carboxylic acid?

  • Methodological Answer : The conversion of pyridine carboxylic acids to acyl chlorides typically involves treatment with thionyl chloride (SOCl₂) under reflux. For example, 4-Chloropyridine-2-carbonyl chloride hydrochloride was synthesized using SOCl₂ in the presence of sodium bromide as a catalyst, achieving a 58% yield after purification . Key parameters include:

  • Temperature : Reflux conditions (e.g., 70–80°C).
  • Catalyst : Sodium bromide enhances reactivity by stabilizing intermediates.
  • Solvent : Chlorobenzene or toluene for controlled reaction progression.
  • Workup : Removal of excess SOCl₂ under reduced pressure, followed by recrystallization.

Q. How can the purity and structural integrity of 2-Chloro-6-ethylpyridine-4-carbonyl chloride be verified post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C-NMR : To confirm substitution patterns (e.g., ethyl and chloro groups on the pyridine ring) .
  • Mass Spectrometry (ESI-MS) : To validate molecular weight (e.g., observed m/z 193.04 [M+Na]⁺ for a related compound) .
  • Elemental Analysis : To ensure stoichiometric consistency.
  • HPLC : For assessing purity (>95% by area normalization).

Q. What are the critical storage conditions to prevent decomposition of this acyl chloride?

  • Methodological Answer :

  • Temperature : Store at 2–8°C in airtight containers to avoid hydrolysis .
  • Moisture Control : Use desiccants or inert gas (N₂/Ar) to minimize contact with humidity.
  • Solvent Stability : Dissolve in anhydrous dichloromethane or THF for long-term stability .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-chlorination or ring degradation) be minimized during synthesis?

  • Methodological Answer :

  • Controlled Reagent Addition : Add SOCl₂ dropwise to prevent exothermic side reactions .
  • Catalyst Optimization : Use NaBr to direct selectivity toward acyl chloride formation rather than ring halogenation .
  • Temperature Modulation : Maintain reflux conditions to avoid thermal degradation of the pyridine core .

Q. What strategies improve the yield of 2-Chloro-6-ethylpyridine-4-carbonyl chloride in multi-step syntheses?

  • Methodological Answer :

  • Intermediate Purification : Isolate and characterize intermediates (e.g., 2-Chloro-6-ethylpyridine-4-carboxylic acid) via column chromatography to remove impurities .
  • Solvent Selection : Use high-boiling solvents (e.g., chlorobenzene) to ensure complete reaction .
  • Stoichiometric Precision : Optimize molar ratios (e.g., 3:1 SOCl₂:carboxylic acid) to drive the reaction to completion .

Q. How do steric and electronic effects of the ethyl substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Hindrance : The ethyl group at position 6 may reduce nucleophilic attack at the adjacent chloro position, favoring reactions at the carbonyl chloride site .
  • Electronic Effects : Electron-withdrawing chloro and carbonyl groups activate the pyridine ring for electrophilic substitutions, while the ethyl group provides mild electron-donating stabilization .
  • Experimental Validation : Compare reaction rates with analogs (e.g., 2-Chloro-6-methylpyridine-4-carbonyl chloride) using kinetic studies .

Q. What analytical techniques are recommended for resolving contradictory data in reaction mechanism studies?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis pathways of the acyl chloride .
  • DFT Calculations : Model transition states to predict regioselectivity in nucleophilic substitutions .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to detect intermediate species during reactions .

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